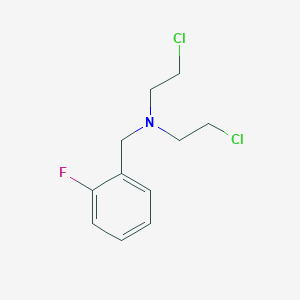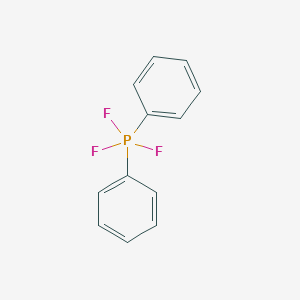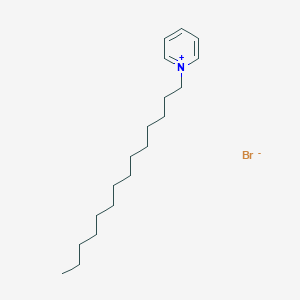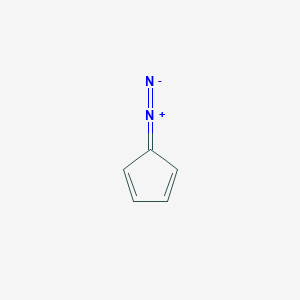
Cinnamaldehyde azine
Descripción general
Descripción
Cinnamaldehyde azine is an organic compound derived from cinnamaldehyde, a natural product found in the bark of cinnamon trees This compound belongs to the class of azines, which are characterized by the presence of a C=N-N=C functional group
Aplicaciones Científicas De Investigación
Cinnamaldehyde azine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with unique optical and electronic properties, such as metal-organic frameworks and covalent organic frameworks
Mecanismo De Acción
Target of Action
Cinnamaldehyde azine, a derivative of cinnamaldehyde, is believed to interact with multiple targets. The primary targets include various proteins and enzymes involved in cellular processes . For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and the PI3K-Akt pathway, which are closely related to tumor cell apoptosis .
Mode of Action
This compound interacts with its targets in a variety of ways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . In antimicrobial action, it disrupts bacterial cells by affecting pilin levels and cell membrane integrity . In cancer cells, it induces apoptosis and hinders cell cycle progression .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts its effects through multiple signaling pathways, including PPARs, AMP-activated protein kinase (AMPK), PI3K/insulin receptor substrate 1 (PI3K/IRS1), retinol-binding protein 4/glucose transporters type 4 (RBP4/GLUT4), and ERK/JNK/p38MAPK pathways . These pathways are involved in a variety of cellular processes, including inflammation, glucose uptake, insulin sensitivity, and apoptosis .
Pharmacokinetics
Cinnamaldehyde, from which this compound is derived, has been shown to be metabolized into cinnamyl alcohol and methyl cinnamate and cinnamic acid in the body
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to significantly inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis . In addition, it has been found to have a strong antibacterial activity against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnamaldehyde azine is typically synthesized through the condensation reaction of cinnamaldehyde with hydrazine. The reaction involves mixing equimolar amounts of cinnamaldehyde and hydrazine in an appropriate solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction proceeds as follows:
2Cinnamaldehyde+Hydrazine→Cinnamaldehyde Azine+2Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Cinnamaldehyde azine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding azine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the azine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed:
Oxidation: Azine oxides and other oxidized derivatives.
Reduction: Hydrazine derivatives and other reduced products.
Substitution: Substituted azines with various functional groups.
Comparación Con Compuestos Similares
Cinnamaldehyde azine can be compared with other azine compounds, such as:
Benzaldehyde azine: Derived from benzaldehyde, this compound shares similar chemical properties but differs in its aromatic ring structure.
Acetone azine: Formed from acetone, this compound has a simpler structure and different reactivity compared to this compound.
Formaldehyde azine: A simpler azine with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its aromatic structure and the presence of the cinnamaldehyde moiety, which imparts specific chemical and biological properties.
Propiedades
IUPAC Name |
N-(cinnamylideneamino)-3-phenylprop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXLDBZXACZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185534 | |
| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-11-2 | |
| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the reaction of cinnamaldehyde azine with β-diketones and its significance?
A1: [, ] When β-diketones react with this compound in the presence of potassium amide, they produce 1-cinnamylidenamino-2-styryl-2,3-dihydro-4-pyridones. This reaction is significant because it provides a pathway for synthesizing 2-phenethyl-2,3-dihydro-4(1H)-pyridones. Following this initial reaction, catalytic hydrogenation leads to the formation of the desired 2-phenethyl-2,3-dihydro-4(1H)-pyridones, alongside 2-phenethyl-1-(3-phenylpropylamino)-2,3-dihydro-4-pyridones. This research highlights the utility of this compound as a building block in organic synthesis, specifically in constructing complex nitrogen-containing heterocycles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)





![N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline](/img/structure/B75467.png)





